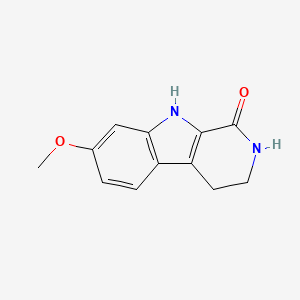
Harmalacidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has garnered significant attention due to its potent cytotoxic properties, particularly against human leukemia cell lines . Harmalacidine is one of the many alkaloids found in Peganum harmala, which has been traditionally used for its medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of harmalacidine involves the extraction of alkaloids from the seeds of Peganum harmala. The process typically includes:
Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Harmalacidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Harmaline and other reduced forms.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Harmalacidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against leukemia.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Harmine: Another indole alkaloid from Peganum harmala with similar cytotoxic properties.
Harmaline: A reduced form of harmalacidine with notable pharmacological effects.
Vasicinone: A quinazoline alkaloid with antiproliferative activity.
Uniqueness: this compound stands out due to its potent cytotoxicity against leukemia cells and its specific mechanism of action targeting mitochondrial and protein tyrosine kinase pathways . This makes it a promising candidate for further research and potential therapeutic applications.
Propiedades
Número CAS |
26579-69-1 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
Clave InChI |
MWEGNYFSTKOOSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


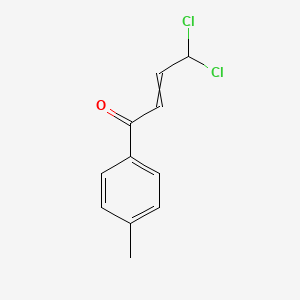

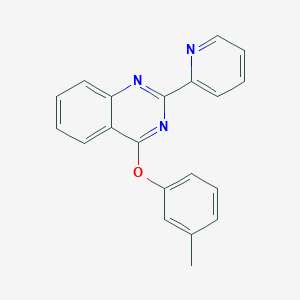
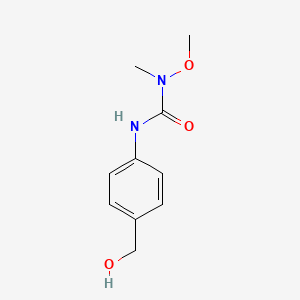
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
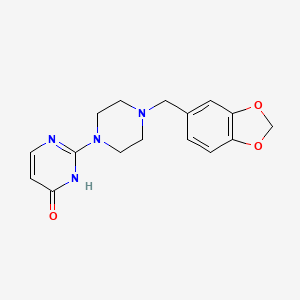
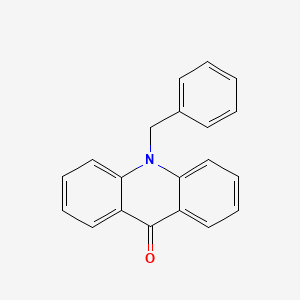

![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

